N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide typically involves the reaction of 4-(dimethylamino)aniline with 2-(2-ethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide
- N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide
- N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents, while the phenoxy group contributes to its stability and reactivity.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-14-7-5-6-8-17(14)22-13-18(21)19-15-9-11-16(12-10-15)20(2)3/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIJDXSACKXVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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